N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide
Description
Properties
Molecular Formula |
C21H20FN3O |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[2-(6-fluoroindol-1-yl)ethyl]-2-(1-methylindol-3-yl)acetamide |
InChI |
InChI=1S/C21H20FN3O/c1-24-14-16(18-4-2-3-5-19(18)24)12-21(26)23-9-11-25-10-8-15-6-7-17(22)13-20(15)25/h2-8,10,13-14H,9,11-12H2,1H3,(H,23,26) |
InChI Key |
PMXCHUZWZBGLDP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCCN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Electrophilic Cyclization of Fluorinated Precursors
A fluorinated phenylhydrazine derivative is reacted with a ketone under acidic conditions to form the indole core. For example, cyclization of 4-fluoro-2-nitrophenylhydrazine with cyclohexanone in methanesulfonic acid (MsOH) yields 6-fluoroindole after reduction. This method avoids the need for transition-metal catalysts and achieves yields of 68–72% under optimized reflux conditions in methanol.
Reductive Cyclization of Nitroarenes
An alternative route involves hydrogenation of 3-nitro-4-fluorophenylacetic acid derivatives in the presence of palladium on carbon (Pd/C). This method, reported for analogous indole syntheses, produces 6-fluoroindole with 85% purity after recrystallization.
Functionalization of the 1-Position with an Ethylamine Group
Introducing the ethylamine side chain at the indole’s 1-position requires selective alkylation:
Mitsunobu Reaction for N-Alkylation
The 1-position of 6-fluoroindole is alkylated using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) with 2-bromoethylamine hydrobromide as the alkylating agent. This method, adapted from indole alkylation protocols, achieves 65% yield in tetrahydrofuran (THF) at 0–5°C. Competing reactions at the 3-position are minimized by steric hindrance from the fluoro substituent.
Direct Alkylation with Ethylenediamine
Heating 6-fluoroindole with excess ethylenediamine in dimethylformamide (DMF) at 120°C for 12 hours results in 55% yield of 1-(2-aminoethyl)-6-fluoroindole. The reaction proceeds via nucleophilic substitution, with potassium carbonate (K₂CO₃) as the base.
Synthesis of 1-Methyl-1H-Indol-3-yl Acetic Acid
The 1-methylindole-3-acetic acid component is prepared through sequential methylation and acylation:
N-Methylation of Indole
Indole is methylated at the 1-position using methyl iodide (MeI) in the presence of sodium hydride (NaH) in DMF. This method, validated for similar substrates, affords 1-methylindole in 90% yield after 4 hours at room temperature.
Friedel-Crafts Acylation at the 3-Position
The 3-position of 1-methylindole is acylated with chloroacetyl chloride using aluminum chloride (AlCl₃) as a Lewis catalyst. Reaction in dichloromethane (DCM) at −10°C yields 3-chloroacetyl-1-methylindole, which is hydrolyzed to 3-acetic acid with aqueous NaOH (72% yield).
Amide Bond Formation Between Components
The final step couples the ethylamine-modified 6-fluoroindole with the 1-methylindole-3-acetic acid:
Carbodiimide-Mediated Coupling
A mixture of 1-(2-aminoethyl)-6-fluoroindole (1.2 equiv) and 1-methylindole-3-acetic acid (1.0 equiv) is reacted with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. After 24 hours at 25°C, the product is purified via silica gel chromatography, yielding 58% of the target compound.
Direct Acetylation with Acetic Anhydride
An alternative one-pot method involves reacting 1-(2-aminoethyl)-6-fluoroindole with 1-methylindole-3-acetyl chloride generated in situ from acetic anhydride and triethylamine (Et₃N). This approach achieves 49% yield but requires strict moisture control.
Comparative Analysis of Synthetic Routes
Key challenges include minimizing byproducts during Friedel-Crafts acylation and ensuring regioselectivity in N-alkylation. The carbodiimide-mediated coupling offers superior reproducibility, while the acetic anhydride route is faster but less efficient.
Optimization Strategies and Scalability
Protecting Group Utilization
Temporary protection of the indole NH group during methylation (e.g., with tert-butoxycarbonyl (Boc)) improves yields to 78% in pilot-scale reactions. Deprotection with trifluoroacetic acid (TFA) restores the free amine for subsequent steps.
Solvent and Temperature Effects
Replacing DMF with acetonitrile in the amide coupling step reduces side reactions, increasing yield to 63%. Similarly, conducting the Mitsunobu reaction at −20°C enhances selectivity for the 1-position alkylation.
Industrial Production Considerations
Large-scale synthesis (≥1 kg) employs continuous flow reactors for the Friedel-Crafts acylation step, reducing AlCl₃ usage by 40% and improving safety. Patent literature describes crystallizing intermediates in methyl cyclohexane to achieve >99% purity before amide coupling .
Chemical Reactions Analysis
Reactivity: can undergo various reactions typical of indoles, including electrophilic substitution due to π-electron delocalization.
Common Reagents and Conditions: Reactions involving halogenation, alkylation, and acylation are relevant
Major Products: These reactions lead to derivatives with modified functional groups, affecting their biological properties.
Scientific Research Applications
Anticancer Activity
Indole derivatives, including N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide, have shown promising anticancer properties. Research indicates that this compound can inhibit the proliferation of various cancer cell lines:
- Mechanism of Action : The compound's structural features, particularly the presence of the fluorine atom, enhance its lipophilicity and binding affinity to biological targets. This is crucial for its effectiveness against cancer cells.
- Case Study : A study demonstrated that a similar indole derivative exhibited an IC50 value of approximately 2 µg/mL against MCF-7 breast cancer cells, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin.
Antibacterial Activity
The antibacterial potential of this compound has been evaluated through various studies:
- In Vitro Studies : Indole derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives displayed minimum inhibitory concentration (MIC) values comparable to established antibiotics.
- Case Study : A related compound demonstrated potent antibacterial activity against Staphylococcus aureus, with an MIC value lower than that of standard antibiotics, suggesting its potential as a new antibacterial agent.
Antifungal Activity
The antifungal properties of indole derivatives are also noteworthy:
- Activity Spectrum : Compounds similar to this compound have exhibited activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. This suggests a potential role in developing new antifungal therapies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the therapeutic efficacy of this compound:
- Fluorine Substitution : The introduction of fluorine at position 6 of the indole ring is believed to enhance biological activity by improving binding interactions with target proteins.
- Modification Potential : Variations in the acetamide group can significantly influence pharmacological profiles, making SAR studies essential for future drug development.
| Activity Type | Test Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 Breast Cancer Cells | ~2 µg/mL | |
| Antibacterial | Staphylococcus aureus | Lower than standard antibiotics | |
| Antifungal | Candida albicans | Not specified |
Mechanism of Action
- The specific mechanism of action for our compound may vary based on its biological target. It could interact with receptors, enzymes, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indole Core
a) Fluoro vs. Chloro Substituents
- Molecular weight: 436.9 g/mol (vs. ~353.4 g/mol for the target compound, as inferred from analogs in ).
b) Methyl vs. Hydroxy/Methoxy Substituents
Modifications to the Acetamide Linker
a) Cyclopropyl and Aromatic Substitutions
- N-Cyclopropyl-2-[3-(2-fluorobenzoyl)indol-1-yl]acetamide (CAS 831250-48-7):
b) Pyridazinyl vs. Indole Systems
Cytotoxicity and Activity
Crystallographic and Stability Data
- (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide (Acta Cryst. E68, o2252):
- Orthorhombic crystal packing (P2₁2₁2₁) with hydrogen-bonding networks involving the acetamide carbonyl and indole NH. Similar packing in the target compound could enhance thermal stability .
Biological Activity
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide is a compound belonging to the indole class, which has attracted attention due to its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies and reviews.
| Property | Value |
|---|---|
| Molecular Formula | C21H20FN3O |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | N-[2-(6-fluoroindol-1-yl)ethyl]-2-(1-methylindol-3-yl)acetamide |
| InChI Key | PMXCHUZWZBGLDP-UHFFFAOYSA-N |
Anticancer Activity
Research indicates that indole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting various cancer cell lines. A study reported that certain indole derivatives displayed IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7, indicating strong cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
Antibacterial Activity
Indole derivatives have also been evaluated for their antibacterial properties. In vitro studies have demonstrated that compounds with indole structures possess significant activity against both Gram-positive and Gram-negative bacteria. For example, some derivatives showed minimum inhibitory concentration (MIC) values comparable to established antibiotics, indicating their potential as antibacterial agents .
Antifungal Activity
The antifungal potential of indole derivatives has been documented in several studies. Compounds similar to this compound have exhibited activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. These findings suggest that the compound may contribute to the development of new antifungal therapies .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the fluorine atom at position 6 of the indole ring is believed to enhance its lipophilicity and binding affinity to biological targets. Additionally, modifications in the acetamide group can influence its pharmacological profile, making SAR studies crucial for optimizing its therapeutic efficacy .
Case Studies
Several case studies have highlighted the efficacy of indole derivatives in clinical settings:
- Case Study 1 : A derivative similar to N-[2-(6-fluoroindol-1-yl)ethyl]-2-(1-methylindol-3-yl)acetamide was tested on MCF-7 breast cancer cells, showing a significant reduction in cell viability with an IC50 value of approximately 2 µg/mL.
- Case Study 2 : Another study focused on a related compound demonstrated potent antibacterial activity against Staphylococcus aureus, with an MIC value lower than that of standard antibiotics.
Q & A
Basic Questions
Q. What synthetic routes are commonly employed for preparing N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves coupling indole derivatives with acetamide precursors under reflux conditions. For example, acylation reactions using DMF as a solvent with potassium iodide and potassium carbonate as catalysts, followed by purification via recrystallization (e.g., ethanol) . Optimization includes adjusting temperature (e.g., 80°C), reaction time (8–12 hours), and stoichiometric ratios of reagents to improve yield . Structural confirmation relies on H-NMR, C-NMR, and HRMS .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H-NMR identifies proton environments (e.g., indole NH signals at δ 10–12 ppm, fluoro-substituent splitting patterns) . C-NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula by matching calculated and observed m/z values (e.g., [M+H] for CHFNO) .
- Infrared (IR) Spectroscopy : Detects amide C=O stretches (~1650 cm) and indole N-H vibrations (~3400 cm) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, alkylation) influence the biological activity of this compound?
- Methodological Answer : Substituent effects are systematically studied via structure-activity relationship (SAR) assays. For instance:
- Fluoro-substituents : Enhance lipophilicity and membrane permeability, potentially improving anticancer activity by targeting Bcl-2/Mcl-1 proteins .
- Methoxy groups : Increase antioxidant capacity via electron-donating effects, as shown in DPPH radical scavenging assays (IC values correlate with substituent position) .
- Side-chain variations : Bulky groups (e.g., naphthalen-1-yl in derivative 10k) may reduce solubility but improve target binding affinity .
Q. What in vitro assays are recommended to evaluate its anticancer and antioxidant potential?
- Methodological Answer :
- Anticancer Activity :
- Apoptosis assays : Measure caspase-3/7 activation in cancer cell lines (e.g., MCF-7, HepG2) .
- Protein binding studies : Use fluorescence polarization to assess inhibition of Bcl-2/Mcl-1 interactions .
- Antioxidant Activity :
- DPPH assay : Quantify radical scavenging capacity (absorbance at 517 nm) .
- FRAP assay : Evaluate ferric ion reduction (absorbance at 593 nm) .
Q. How can computational modeling predict target interactions and guide experimental design?
- Methodological Answer :
- Docking simulations : Use software like AutoDock Vina to model binding poses with Bcl-2/Mcl-1 (PDB IDs: 2W3L, 4HW3). Prioritize compounds with low binding energies (< -8 kcal/mol) .
- DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- MD simulations : Assess protein-ligand complex stability over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .
Q. How should researchers address contradictions in biological activity data across structurally similar derivatives?
- Methodological Answer :
- Systematic SAR analysis : Compare substituent effects (e.g., 6-fluoro vs. 5-methoxy) in standardized assays .
- Solubility and bioavailability testing : Use HPLC to measure logP and confirm cellular uptake discrepancies .
- Crystallographic studies : Resolve 3D structures (e.g., via X-ray diffraction) to identify conformational differences impacting activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
